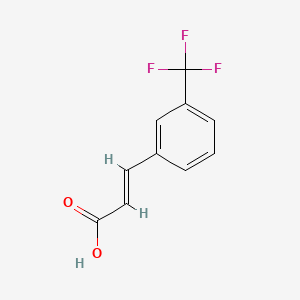

m-(Trifluoromethyl)cinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBWHDDGWSYETA-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061135, DTXSID90886895 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67801-07-4, 779-89-5 | |

| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-m-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of m-(Trifluoromethyl)cinnamic acid, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic protocols, and its pivotal role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Identification and Physicochemical Properties

This compound, systematically known as (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid, is a derivative of cinnamic acid distinguished by a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of pharmacologically active compounds.[3][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 779-89-5[2][5][6] |

| Molecular Formula | C10H7F3O2[1][2][7] |

| Molecular Weight | 216.16 g/mol [1][7] |

| IUPAC Name | (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[1][6] |

| Synonyms | 3-(Trifluoromethyl)cinnamic acid, 3-[3-(Trifluoromethyl)phenyl]acrylic acid[2][5] |

| InChI Key | KSBWHDDGWSYETA-SNAWJCMRSA-N[1][6] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O[1][6] |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[2][7] |

| Melting Point | 133 - 137 °C[2][7] |

| Boiling Point | Approximately 292 °C[2] |

| Solubility | Soluble in methanol and ethanol; sparingly soluble in water[8] |

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region, influenced by the trifluoromethyl group. The carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.

-

¹³C NMR Spectroscopy : The carbon NMR will display signals for the carboxylic carbonyl carbon, the vinylic carbons, and the aromatic carbons. The trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, a sharp C=O stretching peak, and C=C stretching absorptions for the alkene and aromatic ring. Strong C-F stretching bands will also be prominent.[10]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions. The choice of synthetic route often depends on the desired scale, purity, and available starting materials. Two prevalent methods are the Knoevenagel condensation and a base-catalyzed aldol condensation.

Knoevenagel Condensation: A Reliable Approach

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of this compound, this translates to the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid.[2][11]

The use of a base like pyridine acts as the catalyst, while a small amount of piperidine is often added to accelerate the reaction.[11][12] The reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the cinnamic acid derivative.

Caption: Workflow for Knoevenagel Condensation Synthesis.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous pyridine

-

Piperidine

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and anhydrous pyridine.[11][12]

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.[11]

-

Heat the mixture to reflux and maintain for 4-5 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice and slowly add concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate.[11]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining impurities.

-

Dry the product, for example, in a vacuum oven at 50-55 °C.[12] Recrystallization can be performed if higher purity is required.[11]

Aldol Condensation Approach

An alternative synthesis involves a direct aldol condensation between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.[13] This method can be advantageous due to its shorter synthetic route and mild reaction conditions.[13]

Applications in Drug Discovery and Development

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a molecule's pharmacokinetic properties. Its incorporation into the cinnamic acid scaffold has led to the development of compounds with a range of biological activities.[3]

Antimicrobial and Anticancer Potential

Derivatives of this compound have shown promise as both antimicrobial and anticancer agents.[3][14] The -CF3 group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

-

Antimicrobial Activity : Anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, as well as against Mycobacterium smegmatis and M. marinum.[14][15]

-

Anticancer Activity : Cinnamic acid and its derivatives are known to exhibit anticancer properties.[14] The introduction of the trifluoromethyl group is a common strategy in the design of anticancer agents to enhance their activity.[14] These compounds may exert their effects by modulating key signaling pathways involved in cancer progression, such as NF-κB, PI3K-Akt, and MAPK pathways.[14]

Caption: Role as a scaffold in drug discovery workflow.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2][7] For instance, it is a key precursor for Cinacalcet Hydrochloride, a calcimimetic agent.[12] Its utility extends to the development of anti-inflammatory and antidiabetic agents.[4]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. It is classified as an irritant.[1]

Hazard Identification and First Aid

-

GHS Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][16][17]

-

Eye Contact : Causes serious eye irritation.[17][18] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[17][18]

-

Skin Contact : Causes skin irritation.[16][18] If contact occurs, wash off immediately with plenty of soap and water.[16][17]

-

Inhalation : May cause respiratory irritation.[17] Move the person to fresh air.[17]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting.[18]

Handling and Storage Recommendations

| Precaution | Recommendation |

| Handling | Use with adequate ventilation, preferably in a chemical fume hood.[18][19] Avoid creating dust.[16] Wash hands thoroughly after handling.[17][18] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][18] Keep away from incompatible substances such as strong oxidizing agents.[17] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[16][17][18] |

Conclusion

This compound is a compound of significant interest due to its versatile applications as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties that are leveraged in the design of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working in these fields. Future research will likely continue to uncover new applications for this valuable intermediate.[2]

References

- The preparation method of m-trifluoromethyl cinnamic acid - Google P

- This compound | C10H7F3O2 | CID 719451 - PubChem.

- 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview.

- Buy 3-(Trifluoromethyl)cinnamic acid methyl ester | 104201-66-3 - Smolecule.

- Synthesis of 3-(trifluoromethyl) cinnamic acid - PrepChem.com.

- Safety D

- SAFETY D

- Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98% - Cole-Parmer.

- SAFETY D

- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery - Benchchem.

- SAFETY D

- 3-(Trifluoromethyl)cinnamic acid - Chem-Impex.

- 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR spectrum - ChemicalBook.

- 3-(Trifluoromethyl)cinnamic acid - CAS Common Chemistry.

- CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google P

- 3-(Trifluoromethyl)cinnamic acid Manufacturer and Suppliers - Scimplify.

- Supplementary Inform

- A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery - Benchchem.

- The synthesis of 3-(Trifluoromethyl)cinnamic acid - ChemicalBook.

- 3-(Trifluoromethyl)cinnamic acid, predominantly trans - MySkinRecipes.

- An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid - Benchchem.

- Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC - NIH.

- An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Trifluoromethoxy)cinnamic Acid - Benchchem.

Sources

- 1. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(Trifluoromethyl)cinnamic acid, predominantly trans [myskinrecipes.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-(Trifluoromethyl)cinnamic acid Online | 3-(Trifluoromethyl)cinnamic acid Manufacturer and Suppliers [scimplify.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. The synthesis of 3-(Trifluoromethyl)cinnamic acid_Chemicalbook [m.chemicalbook.com]

- 13. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Physical Properties of m-(Trifluoromethyl)cinnamic Acid

Introduction: The Significance of Fluorination in Drug Discovery

In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] m-(Trifluoromethyl)cinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid, stands as a pivotal building block in this domain. Its utility as a synthetic intermediate is well-established, notably in the synthesis of pharmaceuticals such as Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[2] This guide provides a comprehensive technical overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile compound.

Core Physicochemical Properties

The physical characteristics of a compound are paramount in determining its handling, formulation, and behavior in various experimental settings. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | [3] |

| CAS Number | 779-89-5 | [4] |

| Molecular Formula | C₁₀H₇F₃O₂ | [2][3] |

| Molecular Weight | 216.16 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [4][5] |

| Melting Point | 135-137 °C | [4][5] |

| Boiling Point (est.) | ~292 °C | [1][4] |

| Predicted pKa | 4.25 ± 0.10 | [5] |

Solubility Profile: A Key Parameter for Application

The solubility of this compound is a critical factor for its application in both synthesis and biological assays. As a carboxylic acid with a significant fluorinated aromatic component, its solubility is modest in aqueous solutions and greater in organic solvents.

Qualitative Solubility: The compound is described as slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5]

Quantitative Solubility Data: For a clear solution, a solubility of ≥ 2.5 mg/mL (11.57 mM) has been reported in a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] In a suspension, a concentration of 2.5 mg/mL (11.57 mM) is achievable in a mixture of 10% DMSO and 90% corn oil.[6]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer (at the λmax of the compound) or an HPLC system with a suitable detector.

-

Calculation: Determine the concentration of the saturated solution from the analytical data and express the solubility in units such as mg/mL or mol/L.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 3. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-(Trifluoromethyl)cinnamic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility Profile of m-(Trifluoromethyl)cinnamic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility of m-(Trifluoromethyl)cinnamic acid. Recognizing that solubility is a critical determinant of a compound's developability and ultimate bioavailability, this document moves beyond a simple data sheet. It offers a detailed exploration of the physicochemical principles governing the solubility of this molecule, outlines robust experimental protocols for its quantification, and provides the scientific rationale behind these methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates.

This compound (m-TFMCA) is a valuable intermediate in organic synthesis, notably used in the production of pharmaceuticals such as Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1] Its structure, featuring a carboxylic acid group and a highly lipophilic trifluoromethyl (CF₃) moiety, presents an interesting and instructive solubility profile. Understanding this profile is essential for its effective use in synthesis, purification, and for predicting the properties of its downstream derivatives. This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize the solubility of m-TFMCA.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of m-TFMCA are summarized below, providing the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O₂ | [2] |

| Molecular Weight | 216.16 g/mol | [2] |

| Melting Point | 135-137 °C | [1][3] |

| Appearance | White to off-white solid/crystal | [1][4] |

| Predicted pKa | 4.25 ± 0.10 | [1] |

| CAS Number | 779-89-5 |

The structure of m-TFMCA is defined by two key functional regions that dictate its solubility:

-

The Hydrophilic Carboxylic Acid Group (-COOH): This group is polar and capable of hydrogen bonding. As a weak acid (predicted pKa ≈ 4.25), it can be deprotonated in basic solutions to form a highly water-soluble carboxylate salt.[1]

-

The Lipophilic Trifluoromethylphenyl Group: The benzene ring substituted with a trifluoromethyl group is nonpolar and hydrophobic. The electron-withdrawing nature of the CF₃ group increases the compound's lipophilicity.

This duality suggests that m-TFMCA will exhibit limited solubility in neutral water but will be soluble in organic solvents and aqueous basic solutions.[1] The interplay between these two regions is the primary determinant of its overall solubility profile.

Experimental Determination of Solubility: A Validated Protocol

The Shake-Flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity and reliability.[5] The protocol described below is a self-validating system designed to generate accurate and reproducible data.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical technique.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess of m-TFMCA (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically adequate.

-

Expert Insight: The goal of this step is to ensure the system reaches thermodynamic equilibrium. Shorter incubation times can lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during method development to confirm that equilibrium has been achieved.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE or PVDF) and discard the first portion of the filtrate to saturate the filter membrane and avoid adsorption effects. Collect the clear, particle-free filtrate into a clean vial.

-

Trustworthiness Check: The choice of filter is critical. The filter material must be chemically compatible with the solvent and should not bind the analyte. A quick validation check involves filtering a standard solution of known concentration and confirming that the concentration does not decrease.

-

-

Sample Preparation for Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV, to determine the concentration of m-TFMCA.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification of this compound

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and precision.[6][7]

Recommended HPLC-UV Method

The following method is a robust starting point, adapted from established methods for analyzing cinnamic acid and its derivatives.[7][8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid). A good starting point is 60:40 ACN:Water (with 0.1% acid).

-

Expert Insight: The acid in the mobile phase ensures the carboxylic acid group of m-TFMCA remains protonated (-COOH form), leading to sharp, symmetrical peaks and reproducible retention times.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Cinnamic acid derivatives exhibit strong UV absorbance.[9][10] A wavelength between 270-280 nm is likely to be near the absorbance maximum (λmax) and provide excellent sensitivity. The exact λmax should be confirmed by running a UV scan of a standard solution.[11]

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a series of standard solutions of m-TFMCA of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The concentration of the unknown sample is determined by interpolation from this curve.

Analytical Workflow Diagram

Caption: HPLC Workflow for Solubility Quantification.

Factors Influencing the Solubility of m-TFMCA

The solubility of an ionizable compound like m-TFMCA is not a single value but is dependent on several environmental factors. A thorough characterization must account for these variables.

Effect of pH

The pH of the aqueous medium has the most dramatic effect on the solubility of m-TFMCA.

-

At pH << pKa (e.g., pH 1-2): The compound will be in its neutral, protonated form (-COOH). Its aqueous solubility will be at its lowest, governed by the intrinsic solubility of the neutral molecule.

-

At pH ≈ pKa (e.g., pH 4.25): Both the neutral (-COOH) and ionized (-COO⁻) forms will be present in significant concentrations.

-

At pH >> pKa (e.g., pH 7.4): The compound will be predominantly in its deprotonated, anionic carboxylate form (-COO⁻). This ionic form is significantly more polar and thus exhibits much higher aqueous solubility.

Experimental Implication: Solubility should be determined in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and predict its potential for oral absorption.

Effect of Solvent Polarity

Following the principle of "like dissolves like," the solubility of m-TFMCA in organic solvents is expected to correlate with solvent polarity.[12]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These can accept hydrogen bonds and have high dipole moments, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact poorly with the polar carboxylic acid group, resulting in very low solubility.

Logical Relationship Diagram

Sources

- 1. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 2. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. youtube.com [youtube.com]

- 6. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

The Strategic Incorporation of Trifluoromethyl Moieties into Cinnamic Acids: A Technical Guide for Researchers and Drug Developers

Abstract

The cinnamic acid scaffold, a ubiquitous motif in natural products and pharmacologically active compounds, has long been a fertile ground for medicinal chemistry exploration. The strategic introduction of the trifluoromethyl (CF3) group, a powerhouse in modern drug design, onto this scaffold gives rise to a class of molecules with profoundly altered physicochemical and biological properties. This technical guide provides an in-depth review of trifluoromethylated cinnamic acids, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the nuanced structure-activity relationships, and highlight the promising therapeutic applications of these compounds, particularly in oncology and infectious diseases. This guide aims to be a comprehensive resource, blending established principles with the latest research to facilitate the rational design of next-generation therapeutic agents.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group has become a cornerstone of modern drug discovery for its ability to dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. When appended to the cinnamic acid framework, the CF3 group imparts these desirable characteristics, making trifluoromethylated cinnamic acids and their derivatives highly attractive candidates for drug development programs.

Synthesis of Trifluoromethylated Cinnamic Acids: A Practical Guide

The synthesis of trifluoromethylated cinnamic acids can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knoevenagel Condensation: The Workhorse Method

The Knoevenagel condensation is the most common and efficient method for preparing trifluoromethylated cinnamic acids. This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with an active methylene compound, typically malonic acid. The use of a base, such as piperidine or pyridine, facilitates the reaction.

Generalized Experimental Protocol for Knoevenagel Condensation:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the trifluoromethyl-substituted benzaldehyde (1 equivalent), malonic acid (1.1-1.5 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., pyridine or toluene).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude trifluoromethylated cinnamic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Knoevenagel condensation for trifluoromethylated cinnamic acid synthesis.

Perkin Reaction: An Alternative Route

The Perkin reaction provides an alternative for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Generalized Experimental Protocol for Perkin Reaction:

-

Reaction Setup: A mixture of the trifluoromethyl-substituted benzaldehyde (1 equivalent), a suitable acid anhydride (e.g., acetic anhydride, 1.5 equivalents), and the corresponding anhydrous alkali salt (e.g., sodium acetate, 1 equivalent) is prepared in a flask.

-

Reaction Execution: The mixture is heated to a high temperature (typically 160-180 °C) for several hours (5-10 hours).

-

Work-up and Isolation: The reaction mixture is cooled and then treated with water to hydrolyze the excess anhydride. The product is often isolated by steam distillation to remove unreacted aldehyde, followed by acidification to precipitate the cinnamic acid.

-

Purification: Recrystallization is employed for the final purification of the product.

Caption: Perkin reaction for trifluoromethylated cinnamic acid synthesis.

Biological Activities and Therapeutic Potential

Trifluoromethylated cinnamic acids and their derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

A growing body of evidence suggests that trifluoromethylated cinnamic acid derivatives possess significant anticancer properties. The introduction of the trifluoromethyl group is a recognized strategy for enhancing the anticancer activity of various scaffolds. While specific IC50 values for a direct comparison between different trifluoromethylated cinnamic acids are not extensively reported in the literature, studies on related structures indicate that these modifications can lead to potent cytotoxic effects against various cancer cell lines.

The proposed mechanisms of action for the anticancer effects of cinnamic acid derivatives often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the NF-κB, PI3K-Akt, and MAPK pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Generalized Experimental Protocol for MTT Assay (Anticancer Activity):

-

Cell Seeding: Cancer cell lines (e.g., human breast or lung cancer cells) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethylated cinnamic acid derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Inhibition of key cancer signaling pathways by trifluoromethylated cinnamic acid derivatives.

Antimicrobial Activity

Trifluoromethylated cinnamic acid derivatives, particularly their anilides, have demonstrated significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They have also shown promise against Mycobacterium smegmatis and M. marinum. The electron-withdrawing nature of the trifluoromethyl group is believed to enhance the interaction of these compounds with microbial targets.

Structure-Activity Relationship (SAR) Insights:

Initial studies on trifluoromethyl-substituted N-arylcinnamamides have provided valuable SAR insights. The antimicrobial activity, particularly against staphylococcal and mycobacterial strains, appears to be influenced by the position of the trifluoromethyl group on the cinnamic acid phenyl ring. The general trend observed is:

para-CF3 < ortho-CF3 < meta-CF3

This suggests that the meta-position is the most favorable for enhancing antistaphylococcal and antimycobacterial activities.

Table 1: Antimicrobial Activity of Selected Trifluoromethylated Cinnamic Acid Derivatives

| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Reference |

| Anilides of 3-(trifluoromethyl)cinnamic acid | Staphylococcus aureus | - | |

| Enterococcus faecalis | - | ||

| Mycobacterium smegmatis | - | ||

| Mycobacterium marinum | - | ||

| 3-Trifluoromethyl cinnamate | Cochliobolus lunatus | Inhibition Zone: 26 mm | |

| Pleurotus ostreatus | High Inhibition |

Note: Specific MIC values for the anilides were not provided in the referenced literature, but their activity was noted.

Generalized Experimental Protocol for Broth Microdilution (MIC Determination):

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Effects

Emerging research indicates that derivatives of trifluoromethylated cinnamic acids may possess neuroprotective properties. For instance, a synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has been shown to have ameliorative effects in a rat model of chronic cerebral hypoperfusion. The study found that this compound could recover learning and memory and increase the number of neurons in the hippocampus, potentially through promoting neurogenesis and restoring cerebral blood flow. In vitro studies further suggested that AE-18 promotes neuronal proliferation and differentiation through the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway. These findings highlight the potential of trifluoromethylated cinnamic acid derivatives in the development of treatments for neurodegenerative disorders.

Future Perspectives and Conclusion

Trifluoromethylated cinnamic acids represent a promising class of compounds with significant therapeutic potential. The strategic incorporation of the trifluoromethyl group onto the cinnamic acid scaffold provides a powerful tool for modulating the biological activity and physicochemical properties of these molecules. The demonstrated anticancer and antimicrobial activities, coupled with emerging evidence of neuroprotective effects, underscore the importance of continued research in this area.

Future efforts should focus on:

-

Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships by systematically varying the substituents on both the phenyl ring and the acrylic acid moiety will be crucial for the rational design of more potent and selective drug candidates.

-

Elucidation of mechanisms of action: Deeper investigations into the specific molecular targets and signaling pathways modulated by these compounds will provide a clearer understanding of their therapeutic effects and potential side effects.

-

In vivo efficacy and safety studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety.

References

- A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. (URL not available)

-

Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC. (URL: [Link])

- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. (URL not available)

-

Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review - AIP Publishing. (URL: [Link])

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (URL: [Link])

- The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Cinnamic Acid Amides in Oncology. (URL not available)

-

New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed. (URL: [Link])

-

Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC. (URL: [Link])

-

Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed. (URL: [Link])

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

-

Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... - ResearchGate. (URL: [Link])

-

Knoevenagel condensation mechanism and applications - Purechemistry. (URL: [Link])

-

The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. (URL: [Link])

-

Perkin Reaction Mechanism - sathee jee. (URL: [Link])

-

Perkin Reaction Mechanism - BYJU'S. (URL: [Link])

-

Reaction Mechanism of Perkin Condensation - Physics Wallah. (URL: [Link])

-

Perkin reaction - Wikipedia. (URL: [Link])

-

Condensation Reaction - Dr. H.N. Sinha Arts & Commerce College. (URL: [Link])

-

PI3K/Akt signalling pathway and cancer - PubMed. (URL: [Link])

-

Role of the NFκB-signaling pathway in cancer - PMC. (URL: [Link])

-

A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC. (URL: [Link])

-

Targeting the MAPK Pathway in Cancer - MDPI. (URL: [Link])

-

NF-κB, an active player in human cancers - PMC. (URL: [Link])

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC. (URL: [Link])

-

NF-κB in Cancer: A Matter of Life and Death - AACR Journals. (URL: [Link])

-

Adventures with the MAPK pathway - The Cancer Researcher. (URL: [Link])

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])

-

MAPK signaling pathway - Cusabio. (URL: [Link])

-

Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed Central. (URL: [Link])

-

An introduction to the MAPK signaling pathway and pan-RAF inhibitors - VJOncology. (URL: [Link])

-

NF-κB - Wikipedia. (URL: [Link])

-

Activation of the NF-κB pathway in malignant disease - YouTube. (URL: [Link])

A Researcher's Guide to the Natural Occurrence of Cinnamic Acid Analogues: From Biosynthesis to Bioactivity

Abstract

Cinnamic acid and its extensive family of analogues represent a cornerstone of plant secondary metabolism. As pivotal intermediates in the phenylpropanoid pathway, they are precursors to a vast array of phenolic compounds essential for plant survival, including lignins, flavonoids, and stilbenes.[1][2] Found throughout the plant kingdom, from cinnamon bark to fruits, vegetables, and whole grains, these compounds are not only integral to plant physiology but also exhibit a remarkable spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of cinnamic acid analogues, designed for researchers, scientists, and drug development professionals. We will traverse their biosynthesis, natural distribution, and diverse biological activities, with a focus on the underlying scientific principles and practical methodologies for their study. This guide aims to serve as a comprehensive resource, bridging fundamental plant biochemistry with the applied science of natural product drug discovery.

The Genesis: Biosynthesis via the Phenylpropanoid Pathway

The journey of all cinnamic acid analogues begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[1][5] From there, the general phenylpropanoid pathway orchestrates a series of enzymatic transformations to build the foundational C6-C3 phenylpropane skeleton.[2] This core pathway is not merely a linear sequence but a highly regulated metabolic route that channels carbon from primary metabolism into a plethora of secondary metabolites.[1]

The causality behind this pathway is rooted in the plant's need to create structurally diverse molecules for defense, structural support, and signaling from a limited set of precursors. L-phenylalanine serves as the ideal starting point due to its pre-formed aromatic ring.

Core Enzymatic Steps:

-

Deamination of L-Phenylalanine: The gateway to the entire phenylpropanoid metabolism is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[2][6] This enzyme performs a non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[6][7] This step is a critical regulatory point, committing the amino acid to the secondary metabolic pathway.

-

Aromatic Hydroxylation: The second key reaction is the hydroxylation of the phenyl ring at the para-position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[6][7] This reaction converts cinnamic acid into p-coumaric acid, introducing a hydroxyl group that is crucial for the subsequent diversification and significant biological activity of the resulting analogues.[1][5]

-

Further Diversification: Following the formation of p-coumaric acid, a series of subsequent hydroxylations and methylations, catalyzed by various enzymes like hydroxylases and O-methyltransferases, generates the most common hydroxycinnamic acids found in nature, including caffeic acid, ferulic acid, and sinapic acid.[1][5][8] These acids can then be further modified into esters, amides, aldehydes, and alcohols, creating a vast library of natural products.[1]

Caption: Core biosynthesis of major hydroxycinnamic acids.

A Survey of Naturally Occurring Analogues

Cinnamic acid analogues are ubiquitous in the plant kingdom, found in both free forms and as conjugates like esters or amides.[3][9] Their distribution is vast, reflecting their fundamental roles in plant life.[3] The structural variations, primarily in the substitution pattern of the phenyl ring, give rise to their distinct chemical properties and biological functions.

| Analogue Class | Representative Compound | Common Natural Sources | Key Structural Feature |

| Hydroxycinnamic Acids | Caffeic Acid | Coffee, fruits, vegetables | 3,4-dihydroxy substitution on the phenyl ring.[10][11] |

| Ferulic Acid | Grains (wheat, rice), vegetables | 4-hydroxy-3-methoxy substitution.[10] | |

| Sinapic Acid | Spices, citrus fruits | 4-hydroxy-3,5-dimethoxy substitution.[3][10] | |

| Cinnamic Aldehydes | Cinnamaldehyde | Cinnamon bark (Cinnamomum spp.) | Aldehyde group in place of the carboxylic acid.[9] |

| Cinnamic Alcohols | Coniferyl Alcohol | Coniferous and woody plants | Alcohol group in place of the carboxylic acid; precursor to lignin.[1][9] |

| Cinnamic Esters | Chlorogenic Acid | Coffee beans, potatoes, apples | Ester of caffeic acid and quinic acid.[4] |

| Methyl Caffeate | Solanum torvum | Methyl ester of caffeic acid.[9][12] | |

| Cinnamic Amides | Piplartine | Piper longum (Long pepper) | Amide formed with a piperidine moiety.[9] |

The Pharmacological Landscape: Diverse Biological Activities

The structural diversity of cinnamic acid analogues translates into a broad array of biological activities, making them a fertile ground for drug discovery.[13][14] Their mechanisms of action are often multifaceted, stemming from their ability to interact with various cellular targets.

-

Antimicrobial & Antifungal Activity: Many cinnamic acid derivatives exhibit significant growth inhibition against a wide range of bacteria and fungi.[3][15] Cinnamic acid itself shows activity against Aspergillus niger and Candida albicans.[3] Notably, some analogues have demonstrated potent antitubercular activity; the cis-isomer of cinnamic acid was found to be approximately 120 times more active than the trans-isomer against a multidrug-resistant M. tuberculosis strain.[3] This highlights the critical role of stereochemistry in biological activity.

-

Antioxidant Properties: Analogues with phenolic hydroxyl groups, such as caffeic and ferulic acids, are potent antioxidants.[12][15] They act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups, which neutralizes reactive oxygen species (ROS) and terminates damaging chain reactions.[4] This activity is fundamental to their protective roles against oxidative stress-related pathologies.

-

Anti-inflammatory Effects: Cinnamic acid derivatives can modulate inflammatory responses.[16] A key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[14] By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.

-

Neuroprotective Potential: Several analogues, particularly ferulic and caffeic acids, are being investigated for their neuroprotective effects. Their ability to counteract oxidative stress and neuroinflammation, key pathologies in neurodegenerative disorders like Alzheimer's disease, makes them promising candidates for further research.[17]

| Compound | Biological Activity | Quantitative Data Example (MIC) | Reference |

| cis-Cinnamic Acid | Antitubercular | MBC = 16.9 µM (vs. MDR M. tuberculosis) | [3] |

| Cinnamic Acid | Antifungal | MIC = 844 µM (vs. A. niger) | [3] |

| Caffeic Acid | Antibacterial | MIC = 2.7 mM (vs. E. coli) | [3] |

| Ferulic Acid | Antibacterial | MIC = 2.6 mM (vs. S. aureus) | [3] |

| Sinapic Acid | Antibacterial | MIC = 558 µM (vs. S. aureus) | [3] |

Methodologies for Scientific Investigation

A robust and well-chosen methodology is critical for the successful study of natural products. The choice of extraction and isolation techniques is dictated by the physicochemical properties of the target compounds and the nature of the plant matrix. The goal is to develop a self-validating system where each step's outcome confirms the rationale of the previous one.

Extraction: Liberating the Target Molecules

The initial step involves extracting the compounds from the plant material. The selection of an extraction method represents a trade-off between efficiency, cost, environmental impact, and the potential for thermal degradation of the target analytes.

-

Conventional Methods: Maceration and reflux extraction are classical techniques.[18][19] Maceration involves soaking the plant material in a solvent at room temperature, while reflux extraction uses heating to increase efficiency. While simple, these methods can be time-consuming and require large volumes of solvent.[19]

-

Green Extraction Techniques: Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages.[19] MAE uses microwave energy to heat the solvent and sample directly, leading to faster extraction times and reduced solvent consumption.[19][20] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency. The choice of these "green" methods is driven by the need for more sustainable and efficient laboratory practices.

Protocol: Stepwise Maceration for General Extraction

This protocol utilizes solvents of increasing polarity to sequentially extract different classes of compounds, providing a preliminary fractionation of the crude extract.

-

Preparation: Air-dry and finely powder the plant material (e.g., 1 kg) to maximize the surface area for solvent contact.

-

Non-polar Extraction: Macerate the powder with n-hexane (4 x 5 L, 24h each) at room temperature to remove lipids, waxes, and other non-polar constituents. Filter and combine the hexane extracts.

-

Intermediate Polarity Extraction: Air-dry the plant residue and subsequently macerate it with a solvent of intermediate polarity, such as chloroform or ethyl acetate (4 x 5 L, 24h each).[18] This step typically extracts a wide range of phenolic compounds, including many cinnamic acid analogues. Filter and combine the extracts.

-

Polar Extraction: Macerate the remaining plant residue with methanol (4 x 5 L, 24h each) to extract highly polar compounds like glycosides.[18]

-

Concentration: Concentrate each of the combined extracts (hexane, chloroform/ethyl acetate, methanol) separately under reduced pressure using a rotary evaporator to yield the respective crude extracts. Store at 4°C for further analysis.

Isolation and Characterization Workflow

Following extraction, a multi-step chromatographic and spectroscopic workflow is required to isolate, purify, and structurally elucidate the individual cinnamic acid analogues.

Caption: General workflow for isolation and characterization.

Protocol: General Isolation and Purification

-

Initial Fractionation (Column Chromatography): Subject the most promising crude extract (e.g., the ethyl acetate extract) to silica gel column chromatography.

-

Rationale: This step separates compounds based on polarity, reducing the complexity of the mixture.

-

Procedure: Create a slurry of silica gel in a non-polar solvent (e.g., hexane). Load the column and apply the extract. Elute the column with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Secondary Fractionation (Reverse-Phase CC): Pool fractions containing compounds of interest and further purify them using a reverse-phase (RP-18) column.[18]

-

Rationale: RP chromatography separates based on hydrophobicity, offering a different selectivity compared to normal-phase silica gel.

-

Procedure: Elute the column with a gradient of decreasing polarity (e.g., water -> methanol).

-

-

Final Purification (HPLC): Subject the semi-pure fractions to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[18]

-

Rationale: HPLC provides high resolution, capable of separating structurally similar compounds to yield pure isolates (>95% purity).

-

Procedure: Use an appropriate column (e.g., C18) and an optimized mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like acetic or formic acid to improve peak shape).[21]

-

-

Structure Elucidation: Determine the chemical structure of the pure isolates using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the exact connectivity of atoms and the stereochemistry of the molecule.[18]

-

-

Purity Assessment: Confirm the purity of the final compound using analytical HPLC with a photodiode array (PDA) or UV detector.[21]

Conclusion and Future Directions

The natural world remains a vast and largely untapped reservoir of chemical diversity. Cinnamic acid and its analogues, born from the elegant phenylpropanoid pathway, exemplify the potential held within plant secondary metabolites. Their widespread occurrence and diverse, potent biological activities underscore their importance as lead compounds in drug development.[22][23] Future research should focus on exploring novel analogues from unique ecological niches, developing more sustainable and efficient extraction and isolation technologies, and employing modern pharmacological tools to fully elucidate their mechanisms of action. By continuing to bridge the gap between natural products chemistry and biomedical science, the rich pharmacological landscape of cinnamic acid derivatives can be more fully realized.

References

-

Wikipedia. (n.d.). Phenylpropanoid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoids metabolism. Retrieved from [Link]

- de, P., Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349. MDPI.

- Mogale, M. A., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(23), 8393. PMC.

-

ResearchGate. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Retrieved from [Link]

-

MDPI. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2023). General phenylpropanoid pathway up to cinnamic acid thioesters' biosynthesis. Retrieved from [Link]

- Louie, G. V., et al. (2006). Structure–function relationships in plant phenylpropanoid biosynthesis. Current Opinion in Plant Biology, 9(3), 307-314. PMC.

-

Patsnap Synapse. (2024). What is the mechanism of Cinametic Acid? Retrieved from [Link]

-

Bentham Science. (n.d.). Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease. Retrieved from [Link]

-

Bentham Science. (n.d.). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Retrieved from [Link]

-

AIP Publishing. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. Retrieved from [Link]

-

National Institutes of Health. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved from [Link]

-

National Institutes of Health. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]

-

The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

-

PubMed. (2013). Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]

-

ResearchGate. (2018). Cinnamate and cinnamate derivatives in plants | Request PDF. Retrieved from [Link]

-

ResearchGate. (2021). Natural biosynthesis map of cinnamic acid derivatives in plants. Retrieved from [Link]

-

PubMed Central. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

-

ResearchGate. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

-

ResearchGate. (2015). Design and synthesis of conformationally constrained analogues of cis-cinnamic acid and evaluation of their plant growth inhibitory activity. Retrieved from [Link]

-

Oxford Academic. (2015). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation. Plant Physiology. Retrieved from [Link]

-

ResearchGate. (2005). Biologically active cis-cinnamic acid occurs naturally in Brassica parachinensis. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Retrieved from [Link]

-

PubMed Central. (2018). Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology. Retrieved from [Link]

-

ResearchGate. (2018). Optimization of Green Extraction Methods for Cinnamic Acid and Cinnamaldehyde from Cinnamon (Cinnamomum cassia) by Response Surface Methodology | Request PDF. Retrieved from [Link]

-

PubMed Central. (2024). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. Retrieved from [Link]

-

ACS Publications. (1990). Determination of cinnamic acid and its analogs by electrophoresis in a fused silica capillary tube. Analytical Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2018). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. Retrieved from [Link]

-

MDPI. (2024). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. Retrieved from [Link]

-

ResearchGate. (2018). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid | Request PDF. Retrieved from [Link]

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. mdpi.com [mdpi.com]

- 17. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer’s Disease | Bentham Science [benthamscience.com]

- 18. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development

Abstract

Cinnamic acid and its derivatives represent a versatile class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development.[1][2] Found abundantly in various plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[1][3] Modern pharmacological research has substantiated their potent anti-tumor, anti-inflammatory, antibacterial, antidiabetic, and antioxidant properties.[2][4] This technical guide provides an in-depth overview of the key pharmacological effects of cinnamic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of core mechanisms to support researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Chemical and Biological Significance of Cinnamic Acid

Cinnamic acid, or 3-phenyl-2-propenoic acid, is a central intermediate in the shikimate and phenylpropanoid pathways in plants, serving as a precursor to a vast number of natural products, including flavonoids, lignans, and coumarins.[1][3][5][6] Its structure, characterized by a benzene ring, an acrylic acid functional group, and an alkene double bond, offers multiple sites for chemical modification, allowing for the synthesis of derivatives with enhanced efficacy and specificity.[7][8] This inherent versatility has made cinnamic acid derivatives a prime target for drug discovery, with research demonstrating their potential in treating a multitude of diseases, from infections and inflammatory disorders to cancer and neurodegeneration.[8][9]

Core Pharmacological Profiles

The biological efficacy of cinnamic acid derivatives is broad, stemming from their ability to modulate multiple cellular targets and signaling pathways. The nature and position of substituent groups on the core structure play a pivotal role in defining their specific pharmacological activities.[9]

Anti-inflammatory Activity

Cinnamic acid derivatives exhibit significant anti-inflammatory activity by modulating key pro-inflammatory pathways.[2][10][11][12] Their primary mechanism involves the suppression of signaling cascades that orchestrate the inflammatory response.

Mechanism of Action: NF-κB Signaling Inhibition A principal mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2][11][13] Under inflammatory stimuli (e.g., lipopolysaccharide, LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus. There, it triggers the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] Cinnamic acid derivatives can inhibit this cascade by preventing the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators.[2][13]

Quantitative Data: Cytokine Inhibition

| Derivative | Target | Assay System | Result | Reference |

| 6h (Symmetric) | IL-6 | LPS-stimulated RAW264.7 cells | 85.9% inhibition | [10] |

| 6h (Symmetric) | TNF-α | LPS-stimulated RAW264.7 cells | 65.7% inhibition | [10] |

Antioxidant Activity

Many cinnamic acid derivatives, particularly those bearing phenolic hydroxyl groups, are potent antioxidants.[14][15] They protect cells from damage caused by reactive oxygen species (ROS) through multiple mechanisms.[6]

Mechanism of Action: Radical Scavenging and Redox Modulation The primary antioxidant mechanism is the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[8][9] The resulting phenoxyl radical is stabilized by resonance, rendering it relatively non-reactive. Additionally, these derivatives can chelate metal ions involved in radical generation and inhibit lipid peroxidation in cellular membranes.[1][12][16]

Quantitative Data: Antioxidant Capacity

| Derivative | Assay | Result | Reference |

| Morpholine & 4-methylpiperidine amides of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid | DPPH Radical Scavenging & Lipid Peroxidation Inhibition | Antioxidant capacity similar to Trolox | [12][17] |

| Ferulic Acid | Multiple Assays | Bioactive antioxidant, inhibits LDL-cholesterol oxidation | [11][12] |

| Sinapic Acid | Peroxynitrite Assay | Decreases LDL peroxidation | [11] |

Anticancer Activity

The anticancer properties of cinnamic acid derivatives are well-documented against a range of cancers, including breast, colon, and lung cancer.[9][13] Their efficacy stems from their ability to selectively induce cell death in cancerous cells while often sparing normal cells.

Mechanism of Action: Apoptosis Induction and Enzyme Inhibition A key anticancer mechanism is the induction of apoptosis (programmed cell death).[9] Cinnamic acid derivatives have been shown to activate caspases, a family of proteases crucial for executing the apoptotic program.[13] Other mechanisms include the inhibition of DNA synthesis in cancer cells, suppression of the pro-survival NF-κB pathway, and inhibition of enzymes critical for tumor growth and metastasis, such as matrix metalloproteinase-9 (MMP-9).[18][19] The α,β-unsaturated carbonyl moiety, acting as a Michael acceptor, is believed to be a key pharmacophore for this activity.[19]

Quantitative Data: In Vitro Cytotoxicity

| Derivative | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Compound 5 (Hydroxamate deriv.) | A-549 | Lung Cancer | 10.36 µM | [18] |

| Compound 4ii | Multiple | Various | Most potent LOX inhibitor | [20] |

| Harmicine-cinnamic acid hybrids (36d, 36e, 36f) | HepG2 | Liver Cancer | Potent activity | [9] |

| Derivatives 55g–55p | Drug-resistant HepG2 | Liver Cancer | Effective on resistant lines | [9] |

Antimicrobial Activity

Cinnamic acid and its derivatives possess broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[14][15] This makes them attractive candidates for developing new treatments, especially in the face of rising antibiotic resistance.[4][21][22]

Mechanism of Action: Membrane Disruption and Biofilm Inhibition The primary antibacterial mechanism involves compromising the integrity of the microbial cell membrane, leading to the leakage of intracellular contents and cell death.[4][13] These compounds also inhibit essential cellular processes, such as ATPase activity, and can prevent the formation of biofilms, which are protective communities of microbes that are notoriously difficult to treat.[4][13] Synthetic derivatives often show enhanced antimicrobial activity compared to the parent cinnamic acid.[21][22]

Quantitative Data: Antimicrobial Efficacy